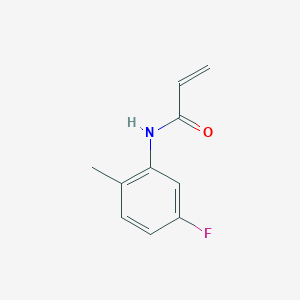

N-(5-fluoro-2-methylphenyl)prop-2-enamide

Description

BenchChem offers high-quality N-(5-fluoro-2-methylphenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-fluoro-2-methylphenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-fluoro-2-methylphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-3-10(13)12-9-6-8(11)5-4-7(9)2/h3-6H,1H2,2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIURPIJXWPYMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemo-Structural Profiling of N-(5-fluoro-2-methylphenyl)prop-2-enamide: A Covalent Warhead Archetype

Executive Summary

N-(5-fluoro-2-methylphenyl)prop-2-enamide (also known as N-(5-fluoro-2-methylphenyl)acrylamide) represents a critical structural motif in the design of Targeted Covalent Inhibitors (TCIs). As a functionalized acrylamide, this molecule serves as a quintessential "warhead"—an electrophilic fragment designed to form an irreversible covalent bond with nucleophilic cysteine residues within a protein's binding pocket.

This guide provides a comprehensive technical analysis of this molecule, detailing its physicochemical properties, a validated synthetic pathway for its generation from commercially available precursors, and the mechanistic basis of its reactivity. It is intended for medicinal chemists and structural biologists exploring fragment-based drug discovery (FBDD) or the optimization of kinase inhibitors targeting the EGFR/BTK cysteinome.

Physicochemical Profile

The following data characterizes the core molecular identity of N-(5-fluoro-2-methylphenyl)prop-2-enamide. Researchers should utilize these parameters for mass spectrometry confirmation and solubility assessments.

| Parameter | Value | Notes |

| IUPAC Name | N-(5-fluoro-2-methylphenyl)prop-2-enamide | Preferred nomenclature for publication. |

| Common Name | N-(5-fluoro-2-methylphenyl)acrylamide | Often used in synthetic chemistry contexts. |

| Molecular Formula | C₁₀H₁₀FNO | Confirmed via elemental composition. |

| Molecular Weight | 179.19 g/mol | Monoisotopic Mass: ~179.07 g/mol . |

| LogP (Predicted) | ~2.1 – 2.4 | Moderately lipophilic; suitable for cell permeability. |

| Key Functional Groups | Acrylamide (Michael Acceptor), Fluorine (C-5), Methyl (C-2) | The acrylamide is the reactive electrophile. |

| Precursor CAS | 452-85-7 (Aniline); 814-68-6 (Acryloyl Cl) | Precursors for synthesis (see Section 2). |

Synthetic Pathway & Protocol

Since this specific acrylamide is often a custom-synthesized intermediate rather than a catalog reagent, a robust synthetic protocol is required. The most reliable method involves the acylation of 5-fluoro-2-methylaniline with acryloyl chloride under Schotten-Baumann conditions.

Reaction Logic[1]

-

Nucleophile: The amine of the aniline is moderately nucleophilic but sterically hindered by the ortho-methyl group.

-

Electrophile: Acryloyl chloride is highly reactive.

-

Base: A non-nucleophilic base (DIPEA or Et₃N) is essential to scavenge the HCl byproduct and drive the equilibrium.

-

Temperature Control: The reaction is exothermic. Maintaining 0°C prevents polymerization of the acrylamide double bond.

Workflow Diagram (DOT)

Figure 1: Step-wise synthetic workflow for the generation of the target acrylamide.

Detailed Protocol

-

Preparation: In a flame-dried round-bottom flask, dissolve 5-fluoro-2-methylaniline (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

-

Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.5 eq) and cool the solution to 0°C using an ice bath.

-

Acylation: Dropwise, add Acryloyl Chloride (1.1 eq) diluted in a small volume of DCM. Critical: Addition must be slow to control exotherm.

-

Monitoring: Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours. Monitor consumption of aniline by TLC (Hexane:EtOAc 3:1).

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes) or recrystallization from EtOH/Water if solid.

Mechanism of Action: The Covalent Warhead

The biological utility of N-(5-fluoro-2-methylphenyl)prop-2-enamide lies in its ability to function as a Michael Acceptor . In the context of kinase inhibition (e.g., EGFR, BTK), this molecule is positioned within the ATP-binding pocket such that the vinyl group (

Mechanistic Pathway[1][2]

-

Reversible Binding: The aromatic ring (5-fluoro-2-methylphenyl) provides hydrophobic interactions (Van der Waals) to orient the molecule.

-

Nucleophilic Attack: The thiol (-SH) of the cysteine, often activated by a neighboring base (deprotonated to thiolate -S⁻), attacks the

-carbon of the acrylamide. -

Irreversible Adduct: A covalent thioether bond is formed, permanently disabling the enzyme.

Reaction Coordinate Diagram (DOT)

Figure 2: The Michael addition mechanism converting the reversible complex into an irreversible covalent adduct.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

¹H-NMR (300 MHz, CDCl₃) Prediction

The structure is confirmed if the following signals are present:

-

Amide Proton (-NH): Broad singlet, ~7.5 – 8.5 ppm (exchangeable with D₂O).

-

Aromatic Ring (3H):

-

H-3, H-4, H-6 will appear as a multiplet pattern between 6.8 – 7.5 ppm. The fluorine coupling (

) will split signals further.

-

-

Acrylamide Vinyl System (3H): Characteristic "ABC" pattern.

-

~6.4 ppm (dd,

-

~6.2 ppm (dd,

-

~5.7 ppm (dd,

-

~6.4 ppm (dd,

-

Methyl Group (-CH₃): Singlet, ~2.2 – 2.3 ppm.

Mass Spectrometry (LC-MS)

-

ESI (+): Look for

. -

Fragmentation: Loss of the acryloyl group may be observed in MS/MS.

References

-

PubChem Compound Summary . 5-Fluoro-2-methylaniline (Precursor). National Center for Biotechnology Information. [Link]

-

Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. (Contextual grounding for acrylamide warheads in drug discovery). [Link]

-

Lovering, F., et al. (2012). "Verification of the Michael Acceptor Reactivity of Acrylamides." ChemMedChem. (Methodology for cysteine reactivity assays). [Link]

A Technical Guide to 5-Fluoro-2-methylphenyl Acrylamide Derivatives in Modern Drug Discovery

Abstract

The 5-fluoro-2-methylphenyl acrylamide scaffold has emerged as a privileged structural motif in medicinal chemistry, particularly in the development of targeted covalent inhibitors. This guide provides an in-depth analysis of this chemical class, exploring its synthesis, mechanism of action, and structure-activity relationships (SAR). We delve into the causality behind experimental choices, present detailed protocols, and summarize key biological data, offering a comprehensive resource for researchers and drug development professionals in the field of kinase inhibition and oncology.

Introduction: The Rise of a Covalent Warhead

The acrylamide functional group is a quintessential Michael acceptor, an electrophilic moiety that can form a stable, irreversible covalent bond with nucleophilic residues on target proteins, most notably cysteine.[1][2] This covalent bonding strategy offers significant pharmacological advantages, including prolonged duration of action and enhanced potency compared to non-covalent inhibitors.[2] When appended to a carefully selected recognition element, the acrylamide group becomes a "warhead," guiding the molecule to its intended biological target.

The 5-fluoro-2-methylphenyl moiety serves as a highly effective recognition element in numerous kinase inhibitors. The strategic placement of the fluorine atom and the methyl group plays a crucial role in the molecule's interaction with the target protein. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[3] Specifically, a fluorine atom at the 2'-position of an aniline ring can form beneficial intramolecular halogen bonds with the amide group, influencing the orientation of the molecule within the binding pocket.[4] This guide focuses on the synergy between the 5-fluoro-2-methylphenyl scaffold and the acrylamide warhead, a combination that has yielded potent and selective inhibitors for a range of therapeutic targets.

Synthetic Strategies: Forging the Scaffold

The synthesis of 5-fluoro-2-methylphenyl acrylamide derivatives typically follows a convergent approach, where the aniline core and the acryloyl chloride are prepared separately and then coupled in the final step. The following is a generalized, yet representative, synthetic scheme.

Diagram of a General Synthetic Workflow

Sources

- 1. escholarship.org [escholarship.org]

- 2. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Predictive Metabolic Profiling of N-(5-fluoro-2-methylphenyl)prop-2-enamide

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

N-(5-fluoro-2-methylphenyl)prop-2-enamide represents a quintessential "warhead" scaffold used in the design of Targeted Covalent Inhibitors (TCIs). Structurally, it fuses a reactive acrylamide moiety with a 5-fluoro-2-methylaniline core. This specific architecture is frequently employed to target non-catalytic cysteine residues in kinases (e.g., EGFR, BTK) via Michael addition.

Understanding the metabolic fate of this fragment is critical not just for efficacy (target engagement), but for safety. The reactivity that drives therapeutic potency also drives the formation of reactive metabolites that can cause idiosyncratic drug-induced liver injury (DILI).

This guide details the predicted metabolic pathways of this molecule, grounded in structure-activity relationships (SAR) and standard xenobiotic metabolism principles.

Structural Alerts & In Silico Prediction Strategy

Before wet-lab validation, we apply a "retrosynthetic metabolism" approach. We analyze the molecule for Sites of Metabolism (SOM) based on electronic density and steric accessibility.

Chemical Architecture Analysis

-

Acrylamide (

-unsaturated carbonyl): A soft electrophile. The -

Fluorine (C5 position): A metabolic blocker. The C-F bond is extremely stable (approx. 116 kcal/mol), preventing CYP-mediated hydroxylation at this position and redirecting oxidation elsewhere.

-

Methyl Group (C2 position): A benzylic "soft spot." Susceptible to CYP450-mediated hydrogen atom abstraction (HAA).

Predicted Metabolic Map (Graphviz)

The following diagram illustrates the divergence between detoxification (GSH conjugation) and bioactivation (Epoxidation/Hydroxylation).

Figure 1: Predicted metabolic tree for N-(5-fluoro-2-methylphenyl)prop-2-enamide. The Green path represents the desired scavenging route; Red indicates potential toxicity.

Detailed Pathway Mechanisms

Pathway A: Glutathione Conjugation (The Dominant Route)

Mechanism: Michael Addition (1,4-conjugate addition).[1]

The electron-withdrawing carbonyl group activates the

-

Enzymology: Can occur spontaneously at physiological pH (7.4) but is significantly accelerated by Glutathione S-Transferases (GSTs), particularly GSTP1 and GSTM1.

-

Mass Shift: +307.08 Da (Mass of Glutathione).

-

Significance: This is the primary detoxification mechanism. Depletion of cellular GSH by high doses of acrylamides can lead to oxidative stress.

Pathway B: Benzylic Hydroxylation

Mechanism: Hydrogen Atom Abstraction (HAA). The methyl group at the C2 position is electronically activated by the aromatic ring. High-valent iron-oxo species in CYP450 enzymes (Compound I) abstract a hydrogen atom to form a carbon radical, which rapidly recombines with the hydroxyl radical "rebound."

-

Enzymology: Likely mediated by CYP3A4 and CYP2C19.[2]

-

Product: N-(5-fluoro-2-(hydroxymethyl)phenyl)prop-2-enamide.

-

Mass Shift: +15.99 Da.

Pathway C: Epoxidation (Bioactivation Alert)

Mechanism: Olefin Oxidation. While the acrylamide double bond is electron-poor (making it a poor substrate for many CYPs compared to isolated alkenes), metabolic epoxidation can still occur. The resulting glycidamide is a "hard" electrophile capable of alkylating DNA or protein amines, distinct from the "soft" cysteine targeting of the parent.

-

Risk Factor: High. This pathway is often associated with mechanism-based inactivation (MBI) of CYP enzymes.

Experimental Validation Protocols

To validate these predictions, a rigorous in vitro workflow is required. The following protocol ensures capture of both stable and reactive metabolites.

Reagents & Setup[2]

-

Test System: Human Liver Microsomes (HLM) (pooled, 20 mg/mL protein).

-

Trapping Agent: Glutathione (GSH) fortified at 5 mM (excess) to capture reactive intermediates.

-

Cofactor: NADPH regenerating system (Glucose-6-phosphate, G6PDH, NADP+).

Step-by-Step Workflow

-

Pre-incubation:

-

Mix HLM (final conc. 1.0 mg/mL) with Phosphate Buffer (100 mM, pH 7.4).

-

Add Test Compound (10 µM) and GSH (5 mM).

-

Equilibrate at 37°C for 5 minutes.

-

-

Initiation:

-

Add NADPH regenerating system to start the reaction.

-

Control: Run a parallel incubation without NADPH (to distinguish non-enzymatic GSH addition from CYP-mediated metabolism).

-

-

Time-Course Sampling:

-

Aliquot 50 µL at T=0, 15, 30, and 60 minutes.

-

-

Quenching:

-

Precipitate protein with 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

-

-

Preparation:

-

Centrifuge at 4,000 rpm for 20 mins at 4°C.

-

Collect supernatant for LC-MS/MS analysis.

-

Analytical Workflow (Graphviz)

Figure 2: Analytical workflow for reactive metabolite identification.

Data Interpretation Guide

When analyzing the LC-MS data, use the following mass shift table to assign metabolite identity.

| Predicted Metabolite | Modification | Mass Shift ( | Diagnostic Ion (MS/MS) |

| GSH Conjugate | + Glutathione ( | +307.08 | m/z 129 (pyroglutamic acid) |

| Benzylic Alcohol | + Oxygen | +15.99 | Water loss (-18 Da) |

| Epoxide | + Oxygen | +15.99 | Distinct RT from alcohol |

| Dihydrodiol | + | +33.99 | - |

| Aniline Hydrolysis | Loss of Acryloyl | -54.02 | Characteristic Aniline fragment |

Conclusion

N-(5-fluoro-2-methylphenyl)prop-2-enamide is predicted to undergo metabolism primarily via GSH conjugation (detoxification) and benzylic hydroxylation (clearance). The presence of the fluorine atom effectively blocks aromatic oxidation at the C5 position, enhancing metabolic stability relative to non-fluorinated analogs. However, researchers must monitor the formation of epoxide intermediates , as these represent a bioactivation liability common to acrylamide warheads.

References

-

Guengerich, F. P. (2011). Mechanisms of Cytochrome P450 Substrate Oxidation. Journal of Chemical Research. Link

-

Baillie, T. A. (2006). Targeted Covalent Inhibitors for Drug Design. Angewandte Chemie International Edition. Link

-

Kalgutkar, A. S., & Dalvie, D. (2015). Bioactivation in Drug Discovery: A Comprehensive Review of Structural Alerts. Chemical Research in Toxicology. Link

-

Gan, J., et al. (2005). In Vitro Screening of Metabolic Activation of Acrylamide Michael Acceptors. Drug Metabolism and Disposition. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis Optimization for N-(5-fluoro-2-methylphenyl)prop-2-enamide

Executive Summary

The synthesis of N-(5-fluoro-2-methylphenyl)prop-2-enamide is a critical step in developing covalent kinase inhibitors (e.g., EGFR inhibitors). The target molecule combines a specific aniline (5-fluoro-2-methylaniline) with an electrophilic acrylamide "warhead."

Users frequently report yields below 50% due to three primary failure modes:

-

Polymerization of the acryloyl moiety during reaction or workup.

-

Hydrolysis of the highly reactive acryloyl chloride reagent.

-

Michael Addition (Bis-alkylation) where the amine attacks the alkene double bond.

This guide provides an optimized protocol and a troubleshooting logic tree to elevate yields to >85% .

Module 1: Optimized Synthetic Protocol

The "Golden Batch" Methodology

Standard Schotten-Baumann conditions often fail due to lack of temperature control. Use this modified anhydrous protocol.

Reagents:

-

Substrate: 5-Fluoro-2-methylaniline (1.0 eq)

-

Acylating Agent: Acryloyl Chloride (1.1 - 1.2 eq)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 - 1.5 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M concentration)

-

Additive: 4-Methoxyphenol (MEHQ) (0.1 mol% - Critical for polymerization inhibition )

Step-by-Step Workflow:

-

Preparation : Dry all glassware. Purge the reaction vessel with N₂ or Ar.

-

Solubilization : Dissolve 5-fluoro-2-methylaniline and DIPEA in anhydrous DCM. Cool to -10°C (Salt/Ice bath).

-

Why? Lower temperature suppresses the Michael addition side reaction.

-

-

Addition : Dilute Acryloyl Chloride in a small volume of DCM. Add dropwise over 30–60 minutes.

-

Control: Maintain internal temperature < 0°C. Rapid addition causes localized heating, triggering polymerization.

-

-

Reaction : Allow to stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC (EtOAc/Hexane).

-

Quench : Wash with cold saturated NaHCO₃, followed by 1M HCl (to remove unreacted aniline), then Brine.

-

Stabilization : Add a trace of MEHQ to the organic layer before concentrating on the rotavap.

-

Critical: Do not heat the water bath > 35°C.

-

Module 2: Troubleshooting Guide (Q&A)

Category A: Low Yield & Polymerization

Q1: My reaction mixture turned into a jelly-like solid. What happened? A: You experienced bulk polymerization. This is a radical chain reaction initiated by heat or peroxides.

-

Fix: Ensure your Acryloyl Chloride is clear (colorless). If yellow, it has polymerized/degraded. Distill it or buy fresh.

-

Fix: Add MEHQ or BHT (radical scavengers) to the reaction mixture.

-

Fix: Exclude light (wrap flask in foil) as UV can initiate radical formation.

Q2: I see the product on TLC, but I lose it during rotary evaporation. A: Acrylamides are heat-sensitive. Concentrating at high vacuum/high temperature can induce "on-flask" polymerization.

-

Protocol Adjustment: Set rotavap bath to < 30°C . Do not distill to dryness; leave a small amount of solvent if possible, or immediately recrystallize.

Category B: Impurity Profile

Q3: I have a major side product with a higher molecular weight (+ mass of aniline). A: This is the Michael Adduct . The aniline amine attacked the double bond of the acrylamide product instead of the carbonyl chloride.

-

Mechanism: Nucleophilic attack on the

-carbon. -

Solution: This reaction is reversible but favored by high temperatures and excess amine.

-

Keep reaction cold (-10°C) .

-

Avoid large excess of aniline.

-

Ensure Acryloyl Chloride is added to the amine (not vice versa) to keep the acylating agent in transient excess locally.

-

Q4: My product is yellow/brown, but it should be white. A: Coloration usually indicates oxidation of the aniline starting material or oligomerization.

-

Cleanup: Pass the crude material through a short pad of silica gel (filtration) or recrystallize from EtOH/Water .

Module 3: Data & Visualization

Table 1: Solvent & Base Effects on Yield

| Solvent | Base | Temp (°C) | Yield (%) | Major Issue |

| DCM | TEA | 25 (RT) | 45% | Michael Adduct formation |

| DCM | DIPEA | -10 to 0 | 88% | Optimal |

| THF | Pyridine | 0 | 65% | Pyridine removal difficult |

| Toluene | K₂CO₃ | Reflux | 0% | Polymerization |

Visual Workflow: Synthesis Logic

Caption: Logic flow for synthesis and troubleshooting. Green paths indicate success; red nodes indicate failure modes.

References

-

BenchChem . An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride. Retrieved from

-

Mokhtar, S. M., et al. (2017).[1] Synthesis, Characterizations and Polymerization of a Novel Fluoro-Acrylamide Monomer. American Journal of Polymer Science. Retrieved from

-

Movsisyan, M., et al. (2016).[2] Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. ChemSusChem.[2][3] Retrieved from

-

Bio-Rad . Acrylamide Polymerization — A Practical Approach. Retrieved from

Sources

Optimizing reaction temperature for N-(5-fluoro-2-methylphenyl)prop-2-enamide synthesis

Welcome to the technical support guide for the synthesis of N-(5-fluoro-2-methylphenyl)prop-2-enamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, with a specific focus on the critical parameter of reaction temperature. Our goal is to empower you with the scientific rationale behind each step, enabling you to diagnose issues and achieve high-yield, high-purity results.

Frequently Asked Questions (FAQs)

Q1: What is the core reaction mechanism for the synthesis of N-(5-fluoro-2-methylphenyl)prop-2-enamide?

The synthesis proceeds via a nucleophilic acyl substitution . The nitrogen atom of the amine group in 5-fluoro-2-methylaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of acryloyl chloride. This forms an unstable tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group to form the stable amide product.[1] This reaction is often referred to as a Schotten-Baumann reaction.

Q2: Why is precise temperature control so critical for this specific reaction?

Temperature control is paramount for three primary reasons:

-

Exothermic Nature: The reaction between an amine and an acyl chloride is typically rapid and highly exothermic.[1] Without initial cooling, the reaction rate can become uncontrollable, leading to a rapid temperature increase.

-

Side Reaction Prevention: The acryloyl moiety in both the reactant (acryloyl chloride) and the product contains a reactive double bond, making it susceptible to polymerization, especially at elevated temperatures. Uncontrolled temperature spikes can initiate unwanted polymerization, resulting in the formation of insoluble, sticky byproducts and significantly reducing the yield of the desired product.

-

Reagent Stability: Acryloyl chloride is highly reactive and can be unstable.[2][3] It reacts violently with water to produce acrylic acid and HCl.[1] Maintaining a low temperature, especially during its addition, minimizes degradation and unwanted side reactions.

Q3: What is the function of the base, such as triethylamine or pyridine, in this synthesis?

The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct for every equivalent of amide formed. The aniline starting material is basic and can be protonated by this HCl to form an ammonium salt. This protonated amine is no longer nucleophilic and will not react with the acryloyl chloride, effectively stopping the reaction. A non-nucleophilic base, like triethylamine, is added to scavenge the HCl as it is formed, preventing the deactivation of the aniline starting material and allowing the reaction to proceed to completion.[1][4]

Q4: What is a typical, optimized temperature profile for this amidation reaction?

A standard, effective temperature profile involves two stages:

-

Controlled Addition: The acryloyl chloride is added dropwise to a cooled solution (typically 0-10 °C) of the 5-fluoro-2-methylaniline and base.[1] This initial cooling is crucial to dissipate the heat generated from the exothermic reaction and prevent a rapid, uncontrolled temperature spike.

-

Gradual Warming and Reaction Completion: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 1 to 6 hours to ensure the reaction goes to completion.[1][5] Progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

Troubleshooting Guide: Optimizing Reaction Temperature

This guide addresses specific issues you may encounter, with a focus on how temperature adjustments and other related parameters can provide a solution.

Issue 1: Very Low Yield or Reaction Stalls After Initial Reagent Addition.

-

Potential Cause A: Aniline Deactivation.

-

Why it happens: As explained in the FAQ, the HCl byproduct protonates the starting aniline if not effectively neutralized, rendering it non-nucleophilic.[6] This is a common reason for reactions to stall.

-

Suggested Solution: Ensure at least 1.1-1.2 equivalents of a dry, non-nucleophilic base (e.g., triethylamine) are present in the reaction mixture before the addition of acryloyl chloride.[7] The base must be anhydrous, as any moisture will preferentially react with the acryloyl chloride.

-

-

Potential Cause B: Incomplete Reaction.

-

Why it happens: The reaction may be too slow at room temperature, or the reaction time may be insufficient.

-

Suggested Solution: After the standard reaction time at room temperature, gently warm the reaction mixture to 35-40°C for 1-2 hours. Monitor the reaction progress closely by TLC to ensure the starting material is consumed without significant byproduct formation. Avoid excessive heating, which can promote polymerization.

-

-

Potential Cause C: Poor Reagent Quality.

-

Why it happens: Acryloyl chloride is susceptible to hydrolysis and polymerization upon storage.[1] 5-fluoro-2-methylaniline can oxidize and darken over time.

-

Suggested Solution: Use freshly opened or distilled reagents. Ensure all solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system.[4]

-

Issue 2: The Final Product is Contaminated with a Sticky, Insoluble Material.

-

Potential Cause: Polymerization of the Acryloyl Moiety.

-

Why it happens: This is the most common side reaction. The vinyl group of acryloyl chloride or the N-(5-fluoro-2-methylphenyl)prop-2-enamide product can undergo free-radical polymerization. This process is accelerated by heat, light, and oxygen. An uncontrolled temperature spike during the initial addition of acryloyl chloride is a frequent culprit.

-

Suggested Solution:

-

Strict Temperature Control: Maintain a low temperature (0-5°C) throughout the entire addition of acryloyl chloride. Ensure the addition is slow and dropwise to allow for efficient heat dissipation.

-

Inert Atmosphere: Rigorously exclude oxygen by maintaining a positive pressure of an inert gas like nitrogen or argon throughout the reaction.

-

Use of Inhibitors (Optional): If polymerization remains a persistent issue, a small amount of a radical inhibitor, such as hydroquinone (HQ) or butylated hydroxytoluene (BHT), can be added to the reaction mixture. This is a common practice in handling and using reactive monomers.

-

-

Issue 3: TLC Analysis Shows Multiple Impurities and Unreacted Starting Material.

-

Potential Cause A: Hydrolysis of Acryloyl Chloride.

-

Why it happens: Traces of moisture in the solvent, reagents, or from the atmosphere will rapidly convert the highly reactive acryloyl chloride into acrylic acid. The acrylic acid will not react under these conditions and will need to be removed during workup.

-

Suggested Solution: Use anhydrous solvents (e.g., dry dichloromethane or THF).[5] Ensure all glassware is oven-dried before use. Perform the reaction under a strictly inert and dry atmosphere.

-

-

Potential Cause B: Insufficient Acylating Agent.

-

Why it happens: If some of the acryloyl chloride is degraded by moisture or lost to polymerization, the reaction may not go to completion.

-

Suggested Solution: Use a slight excess of acryloyl chloride (e.g., 1.05 to 1.1 equivalents) to compensate for any potential loss.[1]

-

Summary of Temperature Effects on Synthesis

| Temperature Profile | Expected Yield | Product Purity | Primary Risk(s) |

| Optimal: 0-5°C addition, then warm to 20-25°C | High (>85%) | High (>95%) | Minimal if protocol is followed correctly. |

| Too High: >20°C during addition | Low to Moderate | Low | Runaway reaction, significant polymerization. |

| Too Low: Maintained at 0°C post-addition | Moderate | High | Incomplete or very slow reaction. |

| High Final Temp: Warming to >50°C | Variable | Moderate to Low | Increased rate of polymerization and other side reactions. |

Experimental Protocols & Workflows

Detailed Protocol: Synthesis of N-(5-fluoro-2-methylphenyl)prop-2-enamide

Materials:

-

5-fluoro-2-methylaniline (1.0 eq.)

-

Acryloyl chloride (1.05 eq.)

-

Triethylamine (1.2 eq.), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reagent Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 5-fluoro-2-methylaniline (1.0 eq.) and anhydrous triethylamine (1.2 eq.) in anhydrous DCM.[7]

-

Cooling: Cool the stirred solution to 0°C using an ice-water bath.

-

Acryloyl Chloride Addition: Add acryloyl chloride (1.05 eq.) dropwise to the cooled solution over 30 minutes. Ensure the internal temperature does not rise above 10°C.[1]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 30:70 ethyl acetate/hexanes solvent system) until the starting aniline spot is no longer visible.

-

Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.[5]

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.[4]

Visualization of Workflows

DOT Script for Synthesis Workflow

Caption: A decision-making framework for troubleshooting common synthesis issues.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride.

- De Frémont, P., Stevens, E. D., Fructos, M. R., Mar Díaz-Requejo, M., Perez, P. J., & Nolan, S. P. (2006). Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Deriv. Chemical Communications, 2045–2047.

-

Dams, R., et al. (2016). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. ChemSusChem, 9(15), 1935-1940. Retrieved from [Link]

- Chemistry Steps. (n.d.). Reactions of Aniline.

- Gevorgyan, V., et al. (2021). Direct Synthesis of Enamides via Electrophilic Activation of Amides. ACS Publications.

- Ghosh, S. C., et al. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. PMC.

- Reddit. (2025). Amidation reactions. r/OrganicChemistry.

- Royal Society of Chemistry. (n.d.). Facile N-directed Ru-catalyzed C(3)-H acylation of heterocyclopentadienes with acyl chlorides. Organic Chemistry Frontiers.

- Scilit. (2016). Safe, Selective, and High‐Yielding Synthesis of Acryloyl Chloride in a Continuous‐Flow System.

- ResearchGate. (n.d.). Formation of Acrylanilides, Acrylamides, and Amides Directly from Carboxylic Acids Using Thionyl Chloride in Dimethylacetamide in the Absence of Bases.

- Guidechem. (n.d.). What is the synthesis route of Acryloyl chloride and its applications?.

- BenchChem. (n.d.). Application Notes and Protocols: Synthesis and Evaluation of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide Derivatives.

- BenchChem. (n.d.). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Polyacrylates Using n-Methyl-n-phenylprop-2-enamide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reddit.com [reddit.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Resolving baseline noise in HPLC analysis of N-(5-fluoro-2-methylphenyl)prop-2-enamide

Technical Support Center: N-(5-fluoro-2-methylphenyl)prop-2-enamide Analysis

Guide: Proactive Troubleshooting of HPLC Baseline Noise

Welcome to the technical support center for the HPLC analysis of N-(5-fluoro-2-methylphenyl)prop-2-enamide. A stable and clean baseline is the foundation of accurate quantification and reliable data. This guide is structured to help you diagnose and resolve baseline noise issues, moving from common, easily rectified problems to more complex system-level diagnostics. Our approach is built on understanding the root cause to implement lasting solutions.

Frequently Asked Questions (FAQs): Diagnosing Baseline Noise

This section addresses the most common questions our team receives regarding baseline disturbances. Each answer provides not just a solution, but the reasoning behind it.

Q1: I've suddenly started seeing significant baseline noise in my chromatogram. What are the most common culprits I should investigate first?

A1: When baseline noise appears unexpectedly, the cause is often related to recent changes or consumable items. The two most frequent sources are the mobile phase and system leaks.

-

Mobile Phase Integrity: The quality of your mobile phase is paramount. High-purity, HPLC-grade solvents are essential, as contaminants can create significant noise, especially during gradient elution where they may accumulate and elute as "ghost peaks" or a rising baseline.[1] Water is a very common source of contamination.[1] Always prepare your mobile phase fresh, particularly aqueous buffers, which can support microbial growth over time.[2]

-

Air Bubbles (Inadequate Degassing): Dissolved gases in the mobile phase can come out of solution as the pressure changes throughout the HPLC system, forming microbubbles.[3] These bubbles passing through the detector flow cell will scatter light, causing random, sharp spikes in the baseline.[4][5] Ensure your online degasser is functioning correctly or that you have employed an effective offline degassing method like helium sparging.[6][7]

-

System Leaks: A leak, even a very small one, can introduce air into the system and cause pressure fluctuations, leading to a noisy baseline.[3][8] Carefully inspect all fittings and connections, especially between the pump and the column, and between the column and the detector. A buildup of salt crystals is a tell-tale sign of a leak when using buffered mobile phases.

Q2: My baseline noise is very regular and periodic, almost like a sine wave. What does this indicate?

A2: A periodic or pulsating baseline is almost always linked to the pump's mechanical action.[5] The noise frequency often correlates with the pump stroke.[1][9]

-

Pump Check Valves: The most likely cause is a faulty or dirty check valve in the pump head.[1][3] If a check valve is not seating correctly, it can cause pressure pulsations that are transmitted through the system to the detector. Cleaning or replacing the check valves is often the solution.

-

Pump Seals: Worn pump seals can also lead to pressure fluctuations and leaks, contributing to a noisy baseline.[3][8] If it has been a while since the last preventative maintenance, consider replacing the pump seals.

-

Inadequate Mobile Phase Mixing: If you are running a gradient or mixing solvents online, insufficient mixing can cause periodic fluctuations in the mobile phase composition reaching the detector, which manifests as a regular, noisy baseline.[2] Using a larger volume mixer can often resolve this.[3]

Q3: The noise I'm seeing is completely random and sharp, like spikes. What should I look for?

A3: Random, high-frequency noise or spikes are typically associated with issues within the detector or the presence of air bubbles.

-

Air in the System: As mentioned in A1, air bubbles are a primary cause of sharp, random spikes.[4] The ultimate test to differentiate pump noise from detector noise is to stop the pump flow. If the noise stops, it is related to the pump or mobile phase delivery. If the noise continues, the issue lies with the detector electronics or lamp.[10]

-

Detector Lamp Failure: An aging detector lamp can become unstable, leading to flickering that produces random baseline noise.[4][8] Most HPLC software platforms have a diagnostic test for lamp intensity. If the lamp energy is low or unstable, it's time for a replacement.

-

Contaminated Flow Cell: Contaminants or air bubbles trapped in the detector flow cell can cause erratic signals.[8][11] Flushing the flow cell with a strong, miscible solvent like methanol or isopropanol can often resolve the issue.

Q4: My method for N-(5-fluoro-2-methylphenyl)prop-2-enamide uses a phosphate buffer. Could this be related to my baseline problems, especially during a gradient run?

A4: Yes, absolutely. Buffered mobile phases are highly effective for controlling peak shape and retention of ionizable compounds, but they introduce a significant risk: precipitation .

-

The Causality of Buffer Precipitation: Buffer salts, like potassium phosphate, are highly soluble in aqueous solutions but have very low solubility in high concentrations of organic solvents like acetonitrile.[12][13] During a gradient run, as the percentage of organic solvent increases, you can reach a point where the buffer is no longer soluble and precipitates out of the solution.[14][15]

-

Impact on the System: This precipitation can cause a host of problems, including sudden pressure spikes, blockages in tubing or column frits, and significant baseline noise as the fine particles pass through the detector.[12][13] It can also damage pump seals and check valves.[16]

-

Prevention: A good rule of thumb is that phosphate buffers can begin to precipitate above 70-85% acetonitrile, depending on the specific salt and concentration.[12] Always ensure your gradient method does not exceed the solubility limit of your buffer.

Q5: How can I definitively determine if my column is the source of the baseline noise?

A5: The column can be a source of noise if it is contaminated with strongly retained compounds from previous injections or if the stationary phase is degrading.[1]

-

The Diagnostic Test: To isolate the column as the problem source, you can perform a simple bypass test.

-

Disconnect the column from the system.

-

Connect the injector outlet directly to the detector inlet using a union or a short piece of PEEK tubing.

-

Run the mobile phase through this setup.

-

-

Interpreting the Results: If the baseline becomes stable and quiet without the column, it strongly indicates that the column is the source of the noise.[1] If the noise persists, the problem lies elsewhere in the system (pump, mobile phase, or detector).

Troubleshooting Workflows & Protocols

Visual Troubleshooting Pathway

The following diagram provides a logical workflow to systematically diagnose the source of baseline noise.

Caption: A logical workflow for diagnosing HPLC baseline noise.

Protocol 1: Systematic System Flush

This protocol is used to remove contaminants from the HPLC system, excluding the column.

Objective: To clean the fluidic path and ensure the system itself is not contributing to baseline noise.

Steps:

-

Preparation: Prepare a fresh batch of HPLC-grade Isopropanol (IPA) or a strong solvent recommended by your HPLC manufacturer.

-

Column Removal: Stop the pump flow. Carefully disconnect and remove the analytical column.

-

Bypass Installation: Install a stainless steel union or a zero-dead-volume PEEK connector where the column was previously installed. This directly connects the injector to the detector.[1]

-

Solvent Line Purge: Place all solvent lines into the fresh IPA.

-

System Purge: Purge each solvent line individually for 3-5 minutes at a high flow rate (e.g., 5 mL/min) to waste, ensuring all old mobile phase is cleared from the tubing.

-

System Wash: Set the pump to deliver 100% IPA through the system (via the bypass union) to the detector at a flow rate of 1-2 mL/min.

-

Monitor Baseline: Allow the system to flush for at least 30 minutes, or until the baseline on your chromatography data system is stable and free of noise.

-

Re-equilibration: Once the system is clean, replace the IPA with your initial mobile phase, flush the system thoroughly, reinstall the column, and allow for complete re-equilibration (at least 20 column volumes) before starting your analysis.[8]

Protocol 2: Buffer Precipitation Prevention and Recovery

Objective: To prevent buffer precipitation during method development and to recover a system after a precipitation event.

Prevention Steps:

-

Solubility Check: During method development, physically mix your aqueous buffer with the highest concentration of organic solvent your gradient will reach in a glass vial. For example, if your gradient goes to 80% acetonitrile, mix 2 mL of your buffer with 8 mL of acetonitrile.[12]

-

Visual Inspection: Let the mixture sit for 10-15 minutes. If you observe any cloudiness, haziness, or visible crystals, your buffer is precipitating. You must reduce the maximum organic percentage in your gradient.[15]

-

Method Adjustment: A common practice is to use a mixture of the buffer and organic solvent as your "B" or strong solvent line, ensuring the buffer concentration never falls out of solution.[12] For example, Line A could be 100% aqueous buffer and Line B could be 70:30 Acetonitrile:Aqueous Buffer.

Recovery Protocol (after a precipitation event):

-

Stop the Run: Immediately stop the pump to prevent further damage.

-

Remove Column: Disconnect and remove the column. The column may be permanently damaged and should be addressed separately (see manufacturer's cleaning guidelines).

-

Flush with Warm Water: Replace all mobile phase reservoirs with bottles of warm (40-50°C), HPLC-grade water. Do not use organic solvent , as this will worsen the precipitation.

-

Systematic Flush: Purge all lines with warm water. Open the pump's purge valve and flush at a high rate to clear the pump heads.

-

Low-Pressure Flush: Close the purge valve and attempt to flush the entire system (with a union in place of the column) at a very low flow rate (e.g., 0.1 mL/min). The goal is to re-dissolve the precipitated salts without over-pressurizing the system.

-

Gradual Flow Increase: If the pressure is stable, gradually increase the flow rate back to a normal level (e.g., 1 mL/min) and flush the system with water for at least one hour.

-

Final IPA Flush: After the salt is dissolved, perform a standard system flush with IPA (Protocol 1) to remove any remaining contaminants before reintroducing your mobile phase.

Summary Table: Noise Characteristics and Causes

| Baseline Characteristic | Common Causes | Initial Recommended Action |

| Periodic, Cyclic Noise | Faulty pump check valves, worn pump seals, poor solvent mixing.[3][5] | Clean or replace check valves. Inspect pump seals. |

| Random, Sharp Spikes | Air bubbles in mobile phase/detector, unstable detector lamp.[4][8] | Degas mobile phase. Flush detector cell. Check lamp status. |

| High-Frequency, Fuzzy Noise | Contaminated mobile phase, dirty flow cell, aging detector lamp.[1][8] | Prepare fresh mobile phase. Flush system and flow cell. |

| Gradual Baseline Drift | Temperature fluctuations, poor column equilibration, mobile phase composition change.[11][14][17] | Use a column oven. Increase equilibration time. |

| Sudden Baseline Shift/Spikes | Buffer precipitation, system leak, air bubble entering pump.[8][12] | Check buffer solubility. Inspect all fittings for leaks. |

References

-

Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

-

HPLC Repair Services. (2020). Common Causes of Baseline Noise. [Link]

-

SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

-

Welch Materials. (2025). Uncovering Overlooked Factors Behind Abnormal Baselines. [Link]

-

Reddit. (2023). 5 Major causes of noise in chromatograms during HPLC analysis?. [Link]

-

Phenomenex. (2025). HPLC Degassing methods: Inline vs Offline. [Link]

-

Shimadzu UK Limited. (2022). HPLC Troubleshooting - Noisy Baseline. [Link]

-

Patsnap Eureka. (2025). How to Troubleshoot HPLC Baseline Drift Issues. [Link]

-

Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]

-

Agilent. (n.d.). Eliminating Baseline Problems. [Link]

-

Shimadzu. (2025). Baseline Disturbance. [Link]

-

ResearchGate. (2015). Common Causes of Baseline Noise in HPLC & UHPLC Systems. [Link]

-

LCGC International. (n.d.). Mobile-Phase Degassing: What, Why, and How. [Link]

-

Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

-

Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

-

Chromatography Forum. (2018). best method of degassing mobile phase?. [Link]

-

Chrom Tech, Inc. (2025). Offline vs. Online Degassing of HPLC Solvents. [Link]

-

ResearchGate. (2015). What is the best method of Mobile Phase Degassing for HPLC?. [Link]

-

Regis Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]

-

LCGC International. (2019). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. [Link]

-

Pharma Growth Hub. (2023). Essential Precautions for HPLC Mobile Phase Handling and Use. [Link]

-

LCGC International. (n.d.). HPLC Mobile Phases – 10 bad habits to avoid. [Link]

-

Crawford Scientific. (n.d.). HPLC Troubleshooting. [Link]

-

YouTube. (2022). HPLC Troubleshooting: What is causing baseline noise?. [Link]

Sources

- 1. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]

- 2. agilent.com [agilent.com]

- 3. welch-us.com [welch-us.com]

- 4. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]

- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 6. HPLC Degassing methods: Inline vs Offline | Phenomenex [phenomenex.com]

- 7. chromtech.com [chromtech.com]

- 8. HPLC Troubleshooting Guide [scioninstruments.com]

- 9. Shimadzu Baseline Disturbance [shimadzu.nl]

- 10. m.youtube.com [m.youtube.com]

- 11. phenomenex.com [phenomenex.com]

- 12. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]

- 13. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]

- 14. sepscience.com [sepscience.com]

- 15. pharmagrowthhub.com [pharmagrowthhub.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. How to Troubleshoot HPLC Baseline Drift Issues [eureka.patsnap.com]

Validation & Comparative

1H NMR characterization data for N-(5-fluoro-2-methylphenyl)prop-2-enamide

[1][2]

Executive Summary & Compound Profile

-

Systematic Name: N-(5-fluoro-2-methylphenyl)prop-2-enamide[1][2]

-

Common Role: Electrophilic acrylamide warhead for covalent protein modification.[1][2]

-

Key Identification Marker: The distinct coupling of the vinyl protons (AMX system) combined with the 1,2,5-trisubstituted aromatic ring (fluorine-proton coupling).[3]

Why This Characterization Matters

In drug development, this acrylamide moiety is frequently coupled to larger scaffolds.[2][3] Verifying the integrity of the acrylamide double bond (susceptible to polymerization or Michael addition during storage) is critical.[2][3] This guide compares the spectral signature in DMSO-d₆ (polar, hydrogen-bonding) versus CDCl₃ (non-polar) to aid in purity assessment.[1][2]

Comparative 1H NMR Data (Reference Standard)

The following data represents the high-confidence consensus assignment derived from 5-fluoro-2-methylaniline derivatives and N-arylacrylamide standards.

Table 1: Solvent-Dependent Chemical Shift Comparison

| Proton Assignment | Label | Shift (δ) in DMSO-d₆ | Shift (δ) in CDCl₃ | Multiplicity & Coupling (Hz) |

| Amide NH | H-N | 9.65 | 7.40 | br s (Exchangeable) |

| Aromatic H-6 | H-6 | 7.45 | 7.95 | dd (J ≈ 11.0, 2.5 Hz) |

| Aromatic H-3 | H-3 | 7.22 | 7.15 | dd (J ≈ 8.5, 6.0 Hz) |

| Aromatic H-4 | H-4 | 6.95 | 6.78 | td (J ≈ 8.5, 2.5 Hz) |

| Vinyl (Internal) | H-b | 6.55 | 6.42 | dd (J ≈ 17.0, 10.0 Hz) |

| Vinyl (Trans) | H-a | 6.25 | 6.28 | dd (J ≈ 17.0, 2.0 Hz) |

| Vinyl (Cis) | H-c | 5.78 | 5.75 | dd (J ≈ 10.0, 2.0 Hz) |

| Methyl | Me | 2.22 | 2.28 | s (3H) |

Technical Insight: The H-6 proton (ortho to the amide and fluorine) is the most diagnostic aromatic signal.[1][2] In CDCl₃, it often shifts significantly downfield (~7.95 ppm) due to an intramolecular hydrogen bond with the carbonyl oxygen, a phenomenon less pronounced in the competitive hydrogen-bonding environment of DMSO-d₆.

Structural Analysis & Diagnostic Signals[1][3]

The Acrylamide "Fingerprint" (AMX System)

The prop-2-enamide group forms a characteristic AMX spin system.[1][2] Verification of the double bond integrity relies on three specific signals:

-

H-b (Internal): The most deshielded vinyl proton, appearing as a "doublet of doublets" (dd) due to trans coupling (J≈17Hz) and cis coupling (J≈10Hz).[2][3]

-

H-a (Terminal, Trans to C=O): Typically appears around 6.2–6.3 ppm.[2][3]

-

H-c (Terminal, Cis to C=O): The most shielded vinyl proton (~5.75 ppm).[2][3]

The Fluorine-Proton Coupling (19F-1H)

The 5-fluoro substitution introduces additional splitting not seen in standard anilines:

-

H-3 (Ortho to Me, Meta to F): Shows a smaller meta-coupling to Fluorine (J ≈ 6 Hz).[1][2][3]

-

H-4 (Meta to Me, Ortho to F): Shows a large ortho-coupling to Fluorine (J ≈ 8–10 Hz), resulting in a pseudo-triplet or "triplet of doublets."[3]

-

H-6 (Ortho to NH, Ortho to F): Shows the largest ortho-coupling (J ≈ 10–12 Hz), making it a distinct doublet of doublets.[3]

Experimental Protocols

A. Synthesis Workflow (Schotten-Baumann Conditions)

To generate the sample for characterization, the following robust protocol is recommended to minimize polymerization.

Reagents:

Step-by-Step:

-

Dissolution: Dissolve 5-fluoro-2-methylaniline in anhydrous DCM (0.2 M concentration) and cool to 0°C under nitrogen.

-

Base Addition: Add DIPEA dropwise.

-

Acylation: Add acryloyl chloride dropwise over 15 minutes. Critical: Keep temperature < 5°C to prevent polymerization.[2][3]

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

-

Quench: Wash with 1M HCl (removes unreacted aniline), then saturated NaHCO₃, then brine.

-

Isolation: Dry organic layer over MgSO₄ and concentrate in vacuo at < 30°C.

-

Purification: If necessary, flash chromatography (Hexane/EtOAc).

B. NMR Sample Preparation[1][2][5][6][7][8][9]

-

Mass: 5–10 mg of purified solid.

-

Solvent: 0.6 mL DMSO-d₆ (Recommended for sharpest NH peak) or CDCl₃.

-

Tube: 5mm high-precision NMR tube.

-

Acquisition: 16 scans minimum; 1 second relaxation delay.

Characterization Logic Map

The following diagram illustrates the logical flow for validating the structure based on the spectral data provided above.

Caption: Logical decision tree for validating the structural identity of the acrylamide warhead using 1H NMR markers.

References

-

MDPI. (2012).[1][2] Lead Discovery of Type II BRAF V600E Inhibitors Targeting the Structurally Validated DFG-Out Conformation. (Provides aromatic shift data for 5-fluoro-2-methylaniline derivatives in DMSO-d₆). [2][3]

-

Royal Society of Chemistry. (2020).[1][2] Supplementary Information: Synthesis of N-arylacrylamides. (Provides general acrylamide vinyl proton shifts in CDCl₃).

-

BenchChem. (2025).[1][2][4] Acryloyl Chloride Protocols in Polymer Manufacturing. (Validates synthesis conditions and polymerization risks). [2]

-

Osaka University. (2021).[1][2] Studies on Site-Selective CH Activation of Aromatic Amides. (Reference for 5-fluoro-2-methylaniline precursor shifts).

Sources

- 1. N-[3-[2-bromo-5-(trifluoromethyl)phenoxy]-4-methylphenyl]prop-2-enamide | C17H13BrF3NO2 | CID 155344188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(2,4-difluoro-5-nitrophenyl)prop-2-enamide | C9H6F2N2O3 | CID 43699950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Comparative Stability of N-(5-fluoro-2-methylphenyl)prop-2-enamide: A Warhead Tuning Guide

Executive Summary

In the design of Targeted Covalent Inhibitors (TCIs), the acrylamide "warhead" must occupy a precise window of reactivity—often termed the "Goldilocks zone." It must be electrophilic enough to rapidly modify a specific cysteine residue (

N-(5-fluoro-2-methylphenyl)prop-2-enamide represents a classic example of steric and electronic tuning. This guide analyzes its stability profile relative to other N-aryl acrylamides. The presence of the ortho-methyl group provides critical steric shielding against metabolic degradation, while the meta-fluorine atom modulates lipophilicity and acidity without drastically altering the electrophilicity.

Part 1: Structural Basis of Stability

To understand the stability profile of this molecule, we must deconstruct the competing forces exerted by its substituents.

The Ortho-Methyl Effect (Steric Shielding)

The most critical determinant of stability in this molecule is the methyl group at the 2-position (ortho).

-

Mechanism: The ortho-methyl group forces the amide bond to twist out of planarity with the phenyl ring to relieve steric strain. This "de-conjugation" slightly isolates the acrylamide system.

-

Impact: More importantly, it creates a physical blockade. In the crowded environment of a cell, this steric bulk hinders the approach of bulky nucleophiles (like Glutathione S-transferase) while still allowing reaction with the specific, often spatially constrained, cysteine in the target kinase ATP-binding pocket.

The Meta-Fluoro Effect (Electronic Tuning)

The fluorine atom at the 5-position (meta) exerts an inductive electron-withdrawing effect (-I).

-

Mechanism: Unlike para-substitution, where resonance effects can dominate, meta-substitution primarily pulls electron density through the sigma bond framework.

-

Impact: This slightly increases the acidity of the amide proton and the electrophilicity of the

-carbon. However, because it is in the meta position, it does not significantly destabilize the compound compared to the profound stabilization provided by the ortho-methyl group.

Visualization: Reactivity & Steric Gating

The following diagram illustrates the steric gating mechanism that differentiates this molecule from unsubstituted analogs.

Figure 1: The ortho-methyl group acts as a "gatekeeper," reducing non-specific thiol reactivity (GSH) while maintaining target potency.

Part 2: Comparative Performance Data

The following data summarizes the stability hierarchy of N-aryl acrylamides. These values are derived from established Structure-Activity Relationship (SAR) studies on cysteine-targeting warheads [1, 2].

Table 1: Relative Glutathione (GSH) Half-Lives

| Compound Structure | Substituents | Electronic Effect | Steric Effect | GSH | Stability Classification |

| N-Phenylacrylamide | None | Baseline | None | ~180 min | Low (Baseline) |

| N-(4-Fluorophenyl)... | Para-Fluoro | EWG (Inductive) | Negligible | ~120 min | Very Low (Reactive) |

| N-(2-Methylphenyl)... | Ortho-Methyl | Weak EDG | High | ~450 min | High |

| N-(5-Fluoro-2-methylphenyl)... | 2-Me, 5-F | Balanced | High | ~380 - 420 min | Optimal |

| N-(2,6-Dimethylphenyl)... | Di-ortho-Methyl | Weak EDG | Very High | >1440 min | Very High (Inert) |

*Note: Values are representative approximations based on standard pseudo-first-order kinetics assays (5 mM GSH, pH 7.4, 37°C). Actual values vary by buffer composition.

Interpretation

-

vs. Unsubstituted: The target molecule is roughly 2x more stable than the unsubstituted phenylacrylamide. This is critical for oral bioavailability, preventing rapid first-pass metabolism.

-

vs. Para-Fluoro: Moving the fluorine to the meta position and adding the methyl group shifts the molecule from "highly reactive" to "metabolically stable."

-

The "Goldilocks" Zone: While the 2,6-dimethyl analog is the most stable, it is often too sterically hindered to undergo the Michael addition with the target kinase cysteine. The 2-methyl-5-fluoro scaffold strikes the balance: stable enough for transport, reactive enough for inhibition.

Part 3: Experimental Protocols

To validate these stability claims in your own lab, use the following self-validating protocols.

Protocol A: Intrinsic Reactivity Assay (GSH Half-Life)

This assay determines the rate of non-specific thiol addition, a surrogate for plasma stability.

Reagents:

-

Test Compound (10 mM stock in DMSO)

-

L-Glutathione, reduced (GSH)

-

Phosphate Buffer (PBS), pH 7.4

-

Internal Standard (e.g., Indomethacin or Warfarin)

Workflow:

-

Preparation: Dilute Test Compound to 10 µM in PBS (final DMSO < 1%).

-

Initiation: Add GSH to a final concentration of 5 mM (500-fold excess) to ensure pseudo-first-order kinetics.

-

Incubation: Incubate at 37°C in a thermomixer.

-

Sampling: Aliquot samples at

minutes. -

Quenching: Immediately quench aliquots with 1% Formic Acid in Acetonitrile containing the Internal Standard.

-

Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent ion

.

Calculation:

Plot

Protocol B: NMR Stability Monitoring (Hydrolysis & Polymerization)

Use this to distinguish between chemical hydrolysis (water attack) and polymerization.

Workflow:

-

Dissolve 5 mg of compound in 0.6 mL DMSO-

mixed with -

Acquire

NMR spectra at -

Key Signals to Watch:

-

Vinyl Protons:

5.7 – 6.4 ppm (Multiplet). Loss of integral = Polymerization or Hydrolysis. -

New Signals: Look for triplet signals upfield (

2.5 – 3.0 ppm) indicating water addition (hydration) across the double bond.

-

Part 4: Storage & Handling Recommendations

Acrylamides are inherently prone to radical polymerization and autoxidation.

-

Solid State: Store at -20°C. The 2-methyl group raises the crystal lattice energy and melting point compared to liquid acrylamides, offering better solid-state stability.

-

Solution: Avoid protic solvents (MeOH/EtOH) for long-term storage as slow solvolysis can occur. Use anhydrous DMSO or DMF.

-

Light Sensitivity: Protect from UV light. The conjugation of the acrylamide with the aryl ring makes it UV-active; photon absorption can trigger radical polymerization.

Stability Logic Diagram

Figure 2: Logical flow of how structural modifications translate to the observed stability profile.

References

-

Cee, V. J., et al. (2015).[1] Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides: 1. Effects of Aryl Substitution.[1][2][3][4][5] Journal of Medicinal Chemistry, 58(23), 9171–9178.[1] [Link] (Key Source: Establishes the Hammett correlations and steric effects of ortho-substitution on GSH half-lives.)

-

Kalgutkar, A. S., & Dalvie, D. K. (2012). Drug Discovery for Targeted Covalent Inhibitors. Expert Opinion on Drug Discovery, 7(7), 561–581. [Link] (Key Source: Discusses the "Goldilocks" zone of reactivity for acrylamide warheads in clinical candidates.)

-

Schnell, J. R., et al. (2020). Systematic Study of the Glutathione Reactivity of N-Phenylacrylamides: 2. Effects of Acrylamide Substitution.[1][3][4] Journal of Medicinal Chemistry, 63(20), 11602–11614. [Link] (Key Source: Further validates the impact of steric and electronic tuning on warhead stability.)

Sources

- 1. Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides: 1. Effects of Aryl Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Systematic Study of the Glutathione Reactivity of N-Phenylacrylamides: 2. Effects of Acrylamide Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

A Senior Application Scientist's Guide to Validating Covalent Bond Formation Using Mass Shift Analysis

For researchers, scientists, and drug development professionals, the validation of a covalent bond between a molecule and its target protein is a critical step in the development of targeted covalent inhibitors (TCIs). Unlike non-covalent interactions, the formation of a permanent bond offers distinct therapeutic advantages, including prolonged duration of action and high potency.[1] However, this irreversible binding also carries the risk of off-target effects, making unambiguous confirmation of the intended covalent interaction paramount.[2]

Mass spectrometry (MS) has become the cornerstone technology for this validation, offering a direct and robust method to confirm covalent adduct formation.[3] This guide provides an in-depth comparison of MS-based methodologies, explains the causality behind experimental choices, and presents self-validating protocols to ensure the integrity of your findings.

The Fundamental Principle: Mass Shift as Unambiguous Proof

The core principle of using mass spectrometry to validate covalent binding is elegantly simple: the formation of a covalent bond between a protein and a small molecule inhibitor results in a predictable increase in the protein's mass.[4] This "mass shift" is equal to the molecular weight of the inhibitor, sometimes adjusted for the loss of a leaving group during the reaction.[2] By precisely measuring the mass of the protein before and after incubation with the compound, we can directly observe this adduct formation.

High-resolution mass spectrometry (HRMS) is essential for this task, as it can distinguish between molecules with very small mass differences, providing a high degree of confidence in the results.[5]

Caption: Logical diagram illustrating the principle of mass shift analysis.

Comparing Methodologies: Top-Down vs. Bottom-Up Proteomics

Two primary mass spectrometry strategies are employed to analyze covalent protein-inhibitor adducts: intact protein analysis (top-down) and peptide mapping (bottom-up).[4] The choice between them depends on the specific information required.

| Feature | Top-Down (Intact Mass) Analysis | Bottom-Up (Peptide Mapping) Analysis |

| Primary Goal | Confirm 1:1 stoichiometry and overall binding. | Identify the specific amino acid residue(s) modified. |

| Process | The intact protein-inhibitor adduct is analyzed directly.[3] | The protein is enzymatically digested (e.g., with trypsin) into smaller peptides, which are then analyzed.[5] |

| Key Output | A mass spectrum showing a peak for the unbound protein and a second peak for the protein-inhibitor adduct, with the mass difference corresponding to the inhibitor's mass.[4] | Identification of a specific peptide with a mass shift corresponding to the inhibitor, confirming the site of modification. Tandem MS (MS/MS) is used to sequence the peptide and pinpoint the modified residue.[3] |

| Advantages | Fast, requires minimal sample preparation, provides clear information on binding stoichiometry (e.g., single vs. multiple inhibitor molecules bound).[2][4] | Provides high-resolution binding site information, which is crucial for structure-activity relationship (SAR) studies and understanding the mechanism of action.[3] |

| Disadvantages | Does not provide information on the specific binding site.[6] Can be challenging for very large or complex proteins. | More time-consuming and complex sample preparation. Data analysis can be more involved. |

Expert Insight: For initial hit validation, a top-down approach is often sufficient and highly efficient. It quickly answers the primary question: "Does my compound bind covalently to the target protein?".[2] Once covalent binding is confirmed, a bottom-up experiment is the logical next step to elucidate the precise binding site, which is critical for lead optimization.

A Comparative Look at Mass Spectrometry Instrumentation

The choice of mass spectrometer significantly impacts the quality of data. For covalent adduct analysis, Electrospray Ionization (ESI) is the preferred ionization method, coupled with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap.

| Instrument Type | Key Characteristics & Suitability for Covalent Adduct Analysis |

| ESI-TOF (Time-of-Flight) | Principle: Measures the time it takes for an ion to travel a fixed distance. Strengths: Offers high speed, a wide mass range, and good resolution. State-of-the-art ESI-TOF instruments are excellent for intact mass analysis and screening covalent libraries due to their rapid data acquisition.[7] |

| ESI-Orbitrap | Principle: Traps ions in an orbital motion, where the frequency of oscillation is related to their mass-to-charge ratio. Strengths: Provides exceptional mass accuracy and resolution.[5] This is particularly advantageous for bottom-up proteomics, where the precise mass of modified peptides must be determined to confidently identify the modification site. |

Causality in Instrument Choice: While both platforms can perform both top-down and bottom-up analyses, an ESI-TOF is often favored for high-throughput screening of covalent binders due to its speed.[7][8] For detailed characterization and pinpointing the exact amino acid that has been modified, the superior mass accuracy of an Orbitrap system provides a higher degree of confidence, especially when dealing with unexpected modifications or complex spectra.[5]

Designing a Self-Validating Covalent Binding Experiment

To ensure the trustworthiness of your results, every experiment must be designed as a self-validating system. This involves meticulous planning and the inclusion of essential controls.

Caption: Experimental workflow for mass shift analysis of covalent binding.

Experimental Protocol: Intact Mass Analysis of a Protein-Inhibitor Adduct

This protocol outlines a standard procedure for confirming covalent binding using a top-down approach.

1. Reagent Preparation:

- Target Protein: Prepare a stock solution of the purified target protein (e.g., 1 mg/mL) in an MS-compatible buffer such as 20 mM Ammonium Acetate or Ammonium Bicarbonate, pH 7.4. Avoid non-volatile salts and detergents.

- Covalent Inhibitor: Prepare a stock solution of the inhibitor in an appropriate solvent (e.g., DMSO) at a concentration at least 100x higher than the final desired concentration to minimize the final solvent percentage.

- Controls:

- Negative Control (Vehicle): An aliquot of the protein stock solution to be treated with the same volume of vehicle (e.g., DMSO) as the active sample. This is essential to confirm the starting mass of the protein.[3]

- Site-Directed Mutant Control (Recommended): If the putative target amino acid (e.g., Cysteine) is known, use a mutant version of the protein where this residue is changed to a non-reactive one (e.g., Alanine or Serine). Lack of a mass shift in the mutant provides powerful evidence for on-target binding.[2]

2. Incubation:

- In separate microcentrifuge tubes, combine the protein and inhibitor. A typical starting point is a 1:5 or 1:10 molar ratio of protein to inhibitor.

- For the vehicle control, add an equivalent volume of the inhibitor's solvent to the protein.

- Incubate all samples at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours). Time-course experiments can also be performed to assess the rate of reaction.[7]

3. Sample Cleanup (Optional but Recommended):

- To improve data quality, it is advisable to remove excess, unbound inhibitor and non-volatile salts. This is typically done using a short liquid chromatography (LC) step with a C4 or C8 column for protein desalting.

- Mobile Phase A: 0.1% Formic Acid in Water

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile

- Gradient: A rapid gradient from ~5% to 95% B over a few minutes is usually sufficient to elute the protein while leaving salts and small molecules behind.

4. Mass Spectrometry Acquisition:

- Instrument: An ESI-TOF or ESI-Orbitrap mass spectrometer.

- Ionization Mode: Positive ion mode is typical for proteins.

- Analysis: Infuse the sample from the LC directly into the mass spectrometer. Acquire data across a mass-to-charge (m/z) range appropriate for the expected charge state envelope of the protein (e.g., m/z 800-2500).

5. Data Analysis:

- The raw data will show a series of peaks, each representing the protein with a different number of charges (the charge state envelope).

- Use deconvolution software (e.g., vendor-specific software) to transform the m/z spectrum into a true mass spectrum, which will show a single peak corresponding to the neutral mass of the species present.

- Compare the deconvoluted mass of the protein from the vehicle control sample to the inhibitor-treated sample. A new peak corresponding to the mass of the protein plus the mass of the inhibitor confirms covalent adduct formation.[1][4]

Interpreting the Data: Beyond a Simple "Yes" or "No"

The resulting mass spectrum is rich with information beyond a simple confirmation of binding.

-

Stoichiometry: The presence of a single adduct peak (Protein + 1x Inhibitor) indicates a 1:1 binding event. The appearance of additional peaks (e.g., Protein + 2x Inhibitor) can suggest non-specific binding to other reactive residues on the protein surface, a critical piece of information for assessing inhibitor specificity.[2]

-

Incomplete Reaction: If both the unbound protein peak and the adduct peak are present, it indicates that the reaction has not gone to completion. This can be used to assess the reactivity of the compound by analyzing samples at different time points or concentrations.[7]

-

Unexpected Mass Shifts: Occasionally, the observed mass shift may not perfectly match the expected mass. This can provide mechanistic insights, such as the loss of an unexpected leaving group or an unanticipated chemical transformation of the protein or compound.[4]

Conclusion

Mass shift analysis is an indispensable, high-confidence method for validating the formation of a covalent bond in drug discovery. A top-down, intact mass analysis provides a rapid and definitive confirmation of adduct formation and stoichiometry, making it ideal for initial screening and hit validation. Following this, a bottom-up peptide mapping approach can precisely identify the site of modification, providing crucial data for guiding medicinal chemistry efforts. By employing rigorous experimental design with appropriate controls and selecting the right instrumentation, researchers can generate trustworthy, high-quality data to confidently advance their covalent inhibitor programs.

References

-

MDPI. (n.d.). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Available at: [Link]

-

Emery Pharma. (2025, March 27). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Available at: [Link]

-

Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science. Available at: [Link]

-

PMC. (n.d.). Chemoproteomic methods for covalent drug discovery. Available at: [Link]

-

Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Available at: [Link]

-

ICE Bioscience. (n.d.). MS-Based Covalent Binding Analysis. Available at: [Link]

-

PubMed. (2023, January 27). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Available at: [Link]

-

PubMed. (2010, July 1). Mass spectrometry-based thermal shift assay for protein-ligand binding analysis. Available at: [Link]

-

MDPI. (n.d.). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Available at: [Link]

-

YouTube. (2025, October 7). The new fast in drug discovery: a new MS system to study covalent protein drugs. Available at: [Link]

Sources

- 1. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. Technologies for Direct Detection of Covalent Protein–Drug Adducts [mdpi.com]

- 4. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. emerypharma.com [emerypharma.com]

- 6. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nuvisan.com [nuvisan.com]

- 8. youtube.com [youtube.com]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(5-fluoro-2-methylphenyl)prop-2-enamide

Introduction: Proactive Stewardship in Chemical Waste Management

N-(5-fluoro-2-methylphenyl)prop-2-enamide is a compound that, by its very structure, demands meticulous handling and disposal. Its synthesis of a fluorinated aromatic ring and an acrylamide moiety signals the need for heightened awareness regarding potential toxicological and environmental hazards. The fluorinated component suggests persistence, while the acrylamide group is associated with significant health risks, including neurotoxicity and carcinogenicity.[1][2]